N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core. The structure includes a 4-fluorophenyl group at the 6-position of the thiazole ring and a carboxamide side chain substituted with a 3-(1H-imidazol-1-yl)propyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the imidazole-propyl side chain may contribute to hydrogen bonding or metal coordination interactions .
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-14-4-2-13(3-5-14)15-10-24-16(11-26-18(24)22-15)17(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12H,1,6,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMWGRANOGHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NCCCN4C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-b]thiazole core, which is known for its pharmacological relevance. Its molecular formula is C_{20}H_{23}F_{N}_{8}O_{2}, and it has a molecular weight of approximately 400.44 g/mol. The presence of the imidazole and thiazole rings contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including this compound.
- Kinase Inhibition : The compound exhibits inhibitory effects on various kinases involved in cancer progression. For instance, it has been reported to inhibit the activity of phosphoinositide 3-kinase (PI3K) and AKT pathways, which are crucial for cell survival and proliferation.
- Tubulin Polymerization : It also disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism was demonstrated in studies where the compound showed IC50 values comparable to established chemotherapeutics such as nocodazole .
Case Studies
- In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer), with IC50 values ranging from 0.845 μM to 1.65 μM .
- Animal models further confirmed its efficacy, showing reduced tumor growth in xenograft models treated with this compound compared to controls .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- In vitro Studies : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Mycobacterium tuberculosis .
- Cytotoxicity : The selectivity index calculated during these studies indicated that while the compound was effective against bacteria, it exhibited minimal cytotoxicity towards normal cell lines (IC50 > 10 μg/mL) .
Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[2,1-b]thiazole derivatives suggests that modifications to the phenyl and imidazole rings can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against cancer cells |
| Alkyl Chain Length | Optimized binding affinity to target proteins |
| Aromatic Ring Variations | Altered selectivity towards specific kinase inhibitors |
Scientific Research Applications
Basic Information
- Chemical Name : N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Molecular Formula : C20H18FN5O
- Molecular Weight : 363.4 g/mol
- CAS Number : 72851675
Structural Characteristics
The compound features an imidazole ring and a thiazole moiety, which are critical for its biological activity. The presence of a fluorophenyl group enhances its pharmacological properties.
Anti-Cancer Activity
This compound has shown promising anti-cancer properties in various studies:
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that it significantly reduces tumor growth in xenograft models.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Morais et al. (2023) | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| Ribeiro et al. (2022) | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity observed |
Anti-Inflammatory Properties
The compound has also been investigated for its potential as an anti-inflammatory agent:
- Dual Inhibition : It acts as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are key targets in the treatment of inflammatory diseases.
| Study | Model | Result |
|---|---|---|
| Li et al. (2021) | Rodent model | Significant reduction in TNFα levels |
| Kumar et al. (2020) | In vivo study | Decreased edema in xylene-treated mice |
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties:
- Mechanism : It may mitigate neuroinflammation and oxidative stress, providing a therapeutic avenue for neurodegenerative diseases.
Case Study 1: Breast Cancer Treatment
In a study conducted by Morais et al., the compound was tested on MCF-7 breast cancer cells, showing an IC50 value of 25.72 μM, indicating its potential as a therapeutic agent for breast cancer.
Case Study 2: Inflammation Reduction
Li et al. demonstrated that administration of the compound in rodent models resulted in a marked decrease in TNFα production, suggesting its efficacy in treating inflammatory conditions.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group in the compound is synthetically accessible via coupling reactions. For example, imidazo[2,1-b]thiazole-6-carboxylic acid (a structural analog) reacts with amines under standard peptide-coupling conditions:
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Reagents : TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) or triethylamine in DMF .
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Mechanism : Activation of the carboxylic acid to form an active ester intermediate, followed by nucleophilic attack by the amine .
Example Reaction :
Nucleophilic Substitution
The 4-fluorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions:
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Potential Sites : The fluorine atom at the para position of the phenyl ring is electron-deficient due to the electron-withdrawing nature of the adjacent imidazo-thiazole system.
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Reagents : Strong nucleophiles (e.g., amines, alkoxides) under basic conditions.
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Example : Replacement of fluorine with methoxy or amino groups in related compounds has been reported .
Cross-Coupling Reactions
The imidazo-thiazole core may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups:
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Example : A related compound, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide , was synthesized via Suzuki coupling of a bromothiazole intermediate with 4-fluorophenylboronic acid .
Imidazole Ring Reactivity
The imidazole moiety can undergo:
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Alkylation : Reaction with alkyl halides at the N1 position.
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Coordination Chemistry : Binding to metal ions (e.g., Zn, Fe) via nitrogen lone pairs, relevant in metallodrug design.
Thiazole Ring Modifications
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Electrophilic Substitution : Bromination or nitration at the 5-position of the thiazole ring under acidic conditions .
Hydrolysis and Stability
The carboxamide group may hydrolyze under extreme pH or enzymatic action:
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Acidic Hydrolysis : Forms carboxylic acid and amine.
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Basic Hydrolysis : Yields carboxylate and ammonia.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Key Findings :
- Substituents like 4-fluorophenyl (target) vs. 4-methoxyphenyl () influence solubility and membrane permeability. Fluorine’s electronegativity enhances metabolic stability, while methoxy groups may increase solubility .
Analogs with Shared Imidazole-Propyl Side Chains
Table 2: Substituent-Driven Comparison
Key Findings :
- The imidazole-propyl side chain is conserved across analogs, suggesting its role in binding interactions (e.g., with carbonic anhydrase in ) .
- Trifluoromethyl groups (Compound 7) increase hydrophobicity but may reduce solubility compared to the 4-fluorophenyl group in the target compound .
Heterocyclic Carboxamide Derivatives
Table 3: Core Heterocycle Impact
Key Findings :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, and how can intermediates be characterized?
- Methodology : Utilize a coupling reaction between a pre-synthesized imidazo[2,1-b]thiazole carboxylic acid derivative and 3-(1H-imidazol-1-yl)propylamine. This mirrors the synthesis of analogous compounds (e.g., ND-12025), where amines are coupled with carboxylic acids using activating agents like HATU or EDC .
- Characterization : Confirm intermediates via 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl and imidazole groups) and ESI-MS (exact mass calculated for C₁₉H₁₆FN₅OS: 393.10 Da). Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers design initial biological activity screens for this compound?
- Approach : Prioritize assays targeting antibacterial and antifungal activity, as structurally related imidazo-thiazole derivatives exhibit these properties . Use standardized protocols:
- MIC assays (e.g., against S. aureus or C. albicans) with compound concentrations from 0.5–128 µg/mL.
- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Strategy : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. ICReDD’s framework combines computational predictions with experimental validation, reducing trial-and-error steps. For example, simulate the coupling reaction’s activation energy to optimize solvent (DMF vs. acetonitrile) and temperature .
- Data Integration : Use machine learning to correlate reaction conditions (e.g., solvent polarity, catalyst) with yields from analogous syntheses .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Case Example : If one study reports potent antifungal activity while another shows none, consider:
- Assay conditions (e.g., pH, incubation time) affecting compound stability.
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. trifluoromethyl groups) using SAR tables .
- Meta-analysis : Pool data from multiple studies (e.g., MIC values, logP) to identify outliers or trends .
Q. How can derivatization enhance the compound’s bioactivity or selectivity?
- Synthetic Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) to the fluorophenyl ring to improve membrane permeability.
- Replace the imidazole propyl group with triazole or thiadiazole moieties to modulate target binding .
- Evaluation : Test derivatives in time-kill assays to assess bactericidal vs. bacteriostatic effects .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for stability studies of this compound?
- Degradation Pathways : Monitor hydrolytic stability via HPLC-MS in buffers (pH 1–10). For photostability, expose to UV light (254 nm) and track degradation products .
- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and storage recommendations .
Q. How can researchers validate target engagement in mechanistic studies?
- Biophysical Methods :
- SPR or ITC to measure binding affinity to suspected targets (e.g., bacterial topoisomerases).
- Crystallography : Co-crystallize the compound with purified enzymes (e.g., E. coli DNA gyrase) to identify binding motifs .
Structure-Activity Relationship (SAR) Studies
Q. What role does the 4-fluorophenyl group play in bioactivity, and how can substituent variations be explored?
- Key Insights : Fluorine enhances lipophilicity and metabolic stability. Compare with chlorophenyl or methoxyphenyl analogs using logD measurements and cytochrome P450 inhibition assays .
- Synthetic Routes : Replace 4-fluorophenyl with other aryl groups via Suzuki-Miyaura coupling, using Pd catalysts and boronic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
